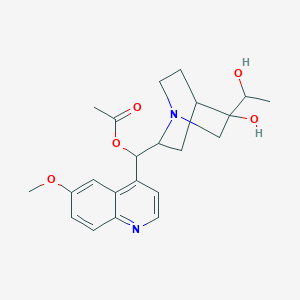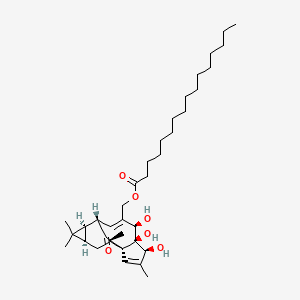
10,11-Dihydro-6'-methoxycinchonan-3,9,10-triol 9-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate is a complex organic compound with a molecular formula of C22H28N2O5 and a molecular weight of 400.47 . This compound is known for its unique structural features, which include a methoxy group and multiple hydroxyl groups, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Hydrogenation: The reduction of a double bond in the precursor molecule to form the dihydro derivative.
Methoxylation: Introduction of a methoxy group at the 6’ position.
Hydroxylation: Addition of hydroxyl groups at the 3, 9, and 10 positions.
Acetylation: Acetylation of the hydroxyl group at the 9 position to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of 10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism by which 10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol: Lacks the acetate group at the 9 position.
6’-Methoxycinchonan-3,9,10-triol: Lacks the dihydro and acetate groups.
Cinchonan-3,9,10-triol: Lacks the methoxy, dihydro, and acetate groups.
Uniqueness
10,11-Dihydro-6’-methoxycinchonan-3,9,10-triol 9-Acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C₂₂H₂₈N₂O₅ |
|---|---|
Molekulargewicht |
400.47 |
Synonyme |
3,10-Dihydroxy Hydroquinine 9-Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)
![4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B1151916.png)
![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1151925.png)

